Cas no 53826-12-3 ((Perfluorohexyl)acetic Acid)

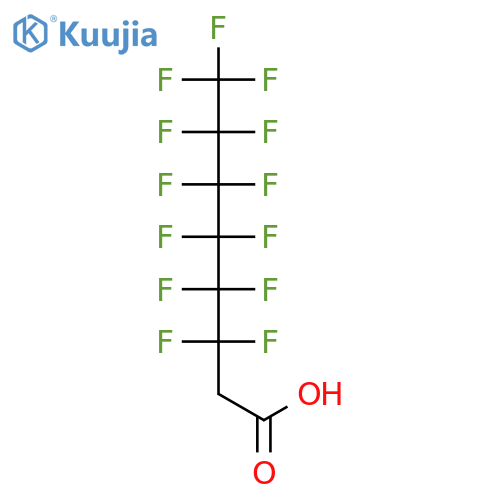

(Perfluorohexyl)acetic Acid structure

商品名:(Perfluorohexyl)acetic Acid

(Perfluorohexyl)acetic Acid 化学的及び物理的性質

名前と識別子

-

- Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid

- (Perfluorohexyl)acetic acid

- CHEBI:177061

- 2-Perfluorohexyl ethanoic acid

- 2H,2H-Perfluorooctanoic acid

- SCHEMBL3863734

- NS00011084

- 2-(Perfluorohexyl)ethanoic acid

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid; (Perfluorohexyl)acetic acid; 2H,2H-Perfluorooctanoic acid; 6:2 Fluorotelomer carboxylic acid; PFC; 6:2 FTA

- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecaluorooctanoic acid

- LRWIIEJPCFNNCZ-UHFFFAOYSA-N

- 6:2 Fluorotelomer carboxylic acid

- DTXSID50472556

- Q63409516

- 6:2 FTCA

- 62FTA

- 53826-12-3

- DB-135894

- (Perfluorohexyl)acetic Acid

-

- インチ: InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)

- InChIKey: LRWIIEJPCFNNCZ-UHFFFAOYSA-N

- ほほえんだ: FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CC(O)=O

計算された属性

- せいみつぶんしりょう: 377.99249

- どういたいしつりょう: 377.9925454g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 15

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.670±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 55 ºC (carbon tetrachloride )

- ふってん: 193.4±35.0 ºC (760 Torr),

- フラッシュポイント: 70.8±25.9 ºC,

- ようかいど: ほとんど溶けない(0.016 g/l)(25ºC)、

- PSA: 37.3

(Perfluorohexyl)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P286325-2.5g |

(Perfluorohexyl)acetic Acid |

53826-12-3 | 2.5g |

$1866.00 | 2023-05-17 | ||

| A2B Chem LLC | AG34406-1g |

(Perfluorohexyl)acetic acid |

53826-12-3 | 1g |

$566.00 | 2024-04-19 | ||

| Apollo Scientific | PC53110-1g |

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |

53826-12-3 | 1g |

£366.00 | 2025-02-21 | ||

| TRC | P286325-250mg |

(Perfluorohexyl)acetic Acid |

53826-12-3 | 250mg |

$ 251.00 | 2023-09-06 | ||

| TRC | P286325-1g |

(Perfluorohexyl)acetic Acid |

53826-12-3 | 1g |

$ 858.00 | 2023-09-06 | ||

| 1PlusChem | 1P00DM4M-250mg |

(Perfluorohexyl)acetic acid |

53826-12-3 | 250mg |

$210.00 | 2024-04-30 | ||

| TRC | P286325-500mg |

(Perfluorohexyl)acetic Acid |

53826-12-3 | 500mg |

$ 443.00 | 2023-09-06 | ||

| Apollo Scientific | PC53110-250mg |

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |

53826-12-3 | 250mg |

£121.00 | 2025-02-21 | ||

| 1PlusChem | 1P00DM4M-1g |

(Perfluorohexyl)acetic acid |

53826-12-3 | 1g |

$578.00 | 2024-04-30 | ||

| A2B Chem LLC | AG34406-250mg |

(Perfluorohexyl)acetic acid |

53826-12-3 | 250mg |

$215.00 | 2024-04-19 |

(Perfluorohexyl)acetic Acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

53826-12-3 ((Perfluorohexyl)acetic Acid) 関連製品

- 148043-70-3(5,5,6,6,6-pentafluorohexanoic acid)

- 3637-31-8(4,4,5,5,5-Pentafluoropentanoic Acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:53826-12-3)2H,2H-Perfluorooctanoic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ